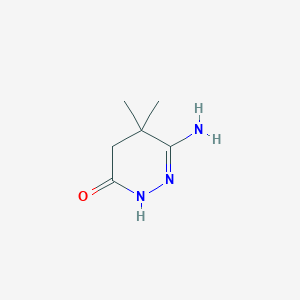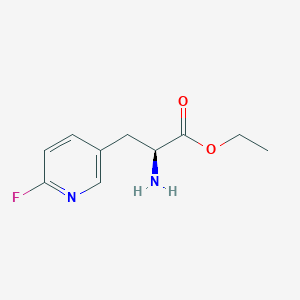
Ethyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains a fluoropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the reaction of ethyl 3-(6-fluoropyridin-3-yl)propanoate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using advanced analytical techniques to ensure the desired product is obtained with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or other groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety plays a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(6-fluoropyridin-3-yl)propanoate: A closely related compound with similar structural features.
2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
Ethyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to its specific combination of functional groups and stereochemistry.
Eigenschaften
Molekularformel |
C10H13FN2O2 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H13FN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
OPTPIXLWKQYCII-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CN=C(C=C1)F)N |
Kanonische SMILES |
CCOC(=O)C(CC1=CN=C(C=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


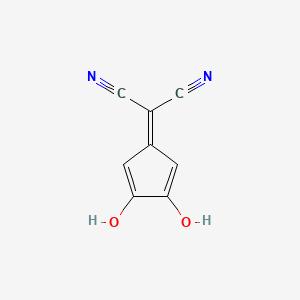

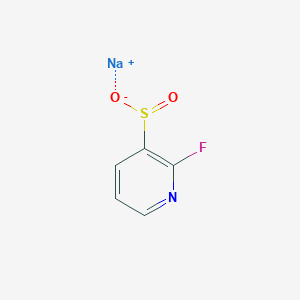


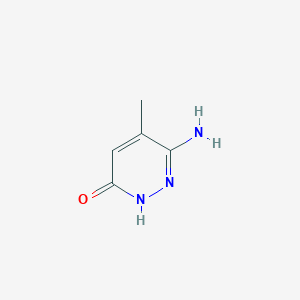
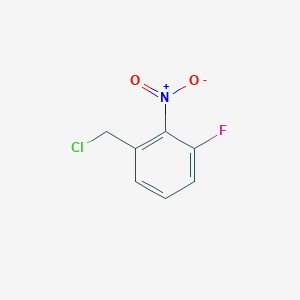

![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
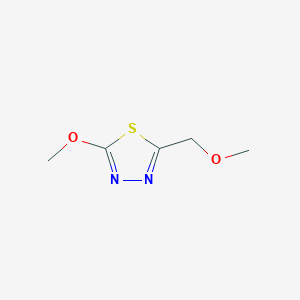
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)

